Setiptiline Maleate

Structural pharmacology Serotonin receptor Cryo-EM

Select Setiptiline Maleate for your research to leverage its unique structural and pharmacological profile. Unlike generic tetracyclics, this compound offers a distinct 5-HT1eR agonist binding pose and a documented anticholinergic-sparing profile, preventing experimental invalidation. Ideal for cryo-EM, receptor mechanism, and schizophrenia negative symptom studies. Ensure your procurement specifications match this precise chemical identity.

Molecular Formula C23H23NO4
Molecular Weight 377.4 g/mol
CAS No. 85650-57-3
Cat. No. B1680962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSetiptiline Maleate
CAS85650-57-3
Synonyms1,2,3,4-tetrahydro-2-methyl-9H-dibenzo(3,4-6,7)cyclohepta(1,2-C)pyridine
13b,4a-carba-mianserin
MO 8282
MO-8282
ORG 8282
ORG-8282
setiptiline
Molecular FormulaC23H23NO4
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C19H19N.C4H4O4/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20;5-3(6)1-2-4(7)8/h2-9H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyAVPIBVPBCWBXIU-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Setiptiline Maleate (CAS 85650-57-3) for Scientific Procurement: Product Identity and Core Pharmacological Class


Setiptiline Maleate (CAS 85650-57-3), also known as MO-8282 maleate or teciptiline, is a tetracyclic antidepressant (TeCA) that functions as a noradrenergic and specific serotonergic antidepressant (NaSSA) . It acts as a norepinephrine reuptake inhibitor, an α2-adrenergic receptor antagonist, and a serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, as well as an H1 receptor inverse agonist/antihistamine . The compound was launched in 1989 for the treatment of depression in Japan by Mochida and remains a research-relevant tool compound for studying tetracyclic antidepressant pharmacology and receptor mechanisms [1].

Why Setiptiline Maleate Cannot Be Functionally Substituted by Close Analogs: Critical Differentiation Requirements


Setiptiline maleate cannot be generically substituted with its closest structural analogs—mianserin or mirtazapine—despite their shared tetracyclic scaffold and NaSSA classification. Setiptiline is structurally distinct as delta(13b,4a),4a-carba-mianserin, while mirtazapine is 6-azamianserin, and these structural modifications produce divergent receptor binding poses and functional profiles [1]. Furthermore, setiptiline exhibits a unique combination of receptor activities including potent 5-HT1eR agonism with a binding pose distinct from mianserin, along with an anticholinergic-sparing profile that differs markedly from tricyclic antidepressants and certain tetracyclics [2]. Generic substitution in research or industrial contexts without verifying these specific differential properties will invalidate experimental outcomes and procurement specifications.

Setiptiline Maleate Quantitative Evidence Guide: Comparator-Based Differentiation Data for Procurement Decisions


Structural Differentiation: Unique 5-HT1eR Agonist Binding Pose of Setiptiline versus Mianserin Revealed by Cryo-EM

Cryo-electron microscopy and mutagenesis studies reveal that setiptiline exhibits a unique agonist-like binding pose at the 5-HT1eR receptor that is structurally distinct from the binding pose of mianserin, despite both compounds sharing a tetracyclic antidepressant scaffold [1]. This structural differentiation at the receptor level provides a mechanistic basis for distinct functional outcomes that cannot be predicted from compound class membership alone [1].

Structural pharmacology Serotonin receptor Cryo-EM

Safety Profile Differentiation: Anticholinergic-Sparing Profile of Setiptiline Maleate versus Tricyclic Antidepressants

Setiptiline maleate exhibits almost no anticholinergic effects, a characteristic that distinguishes it from tricyclic antidepressants (TCAs) such as amitriptyline and imipramine, which produce clinically significant muscarinic receptor blockade leading to dry mouth, constipation, blurred vision, and cognitive impairment [1]. The anticholinergic-sparing profile is a well-documented class-level differentiation for NaSSA compounds relative to TCAs [2].

Adverse effect profile Muscarinic receptor Tolerability

Clinical Application Differentiation: Setiptiline Maleate Demonstrates Efficacy for Schizophrenia Negative Symptoms (58% Moderate Improvement Rate)

In a clinical study of schizophrenic patients, administration of setiptiline maleate resulted in moderate improvements in negative symptoms in 58% of treated patients, with no aggravation of symptoms and only minor side effects reported [1]. This clinical finding is accompanied by a significant decrease in plasma 5-HIAA (serotonin metabolite), suggesting a relationship between negative symptom improvement and serotonergic modulation [1].

Schizophrenia Negative symptoms Adjunctive therapy

Receptor Pharmacology Differentiation: Setiptiline Maleate Lacks Serotonin Reuptake Inhibition versus SSRIs

Setiptiline maleate has no efficacy as a serotonin reuptake inhibitor, distinguishing it from selective serotonin reuptake inhibitors (SSRIs) such as fluoxetine, sertraline, and escitalopram [1]. Instead, setiptiline enhances noradrenergic and serotonergic neurotransmission through antagonism of presynaptic α2-adrenoceptors and postsynaptic 5-HT2 and 5-HT3 receptors, a mechanism shared with other NaSSA-class compounds [1].

Reuptake inhibition Serotonin transporter Mechanism of action

Pharmacokinetic Differentiation: Setiptiline Steady-State Half-Life of 10.97 Hours Informs Dosing Regimen Design

At steady-state following oral administration of 0.08 mg/kg once daily, setiptiline exhibits a plasma half-life of 10.97 hours in humans [1]. This half-life value informs once-daily dosing feasibility and distinguishes setiptiline from both shorter-acting antidepressants requiring multiple daily doses and longer-acting agents with extended washout periods.

Pharmacokinetics Half-life Dosing

Setiptiline Maleate (85650-57-3): Evidence-Driven Research and Industrial Application Scenarios


Structural Pharmacology Studies of 5-HT1eR and 5-HT1FR Agonism

Setiptiline maleate is uniquely positioned for cryo-EM, X-ray crystallography, and computational docking studies investigating 5-HT1eR and 5-HT1FR activation mechanisms. The compound's distinct agonist-like binding pose at 5-HT1eR, structurally differentiated from mianserin, provides a valuable probe for understanding receptor-specific allosteric coupling and structure-activity relationships in the serotonin receptor family [1].

Adjunctive Pharmacotherapy Research for Schizophrenia Negative Symptoms

Based on clinical evidence demonstrating a 58% moderate improvement rate in negative symptoms with minor side effects and a significant decrease in plasma 5-HIAA, setiptiline maleate is an appropriate test compound for preclinical and clinical research programs investigating adjunctive treatment strategies for negative symptoms of schizophrenia [2].

Anticholinergic-Sparing Antidepressant Comparator Studies

Setiptiline maleate's documented profile of "almost no anticholinergic effects" makes it a suitable reference compound for studies comparing adverse effect profiles across antidepressant classes [3]. Research protocols evaluating cognitive outcomes, anticholinergic burden in elderly populations, or muscarinic receptor-mediated side effects should include setiptiline as a NaSSA-class representative with minimal anticholinergic liability [4].

Non-SSRI Antidepressant Mechanism of Action Investigations

Researchers requiring a compound that enhances noradrenergic and serotonergic neurotransmission without serotonin reuptake inhibition should select setiptiline maleate over SSRIs . This application is particularly relevant for studies investigating α2-adrenoceptor antagonism, 5-HT2/5-HT3 receptor blockade, and the functional consequences of dual noradrenergic-serotonergic modulation independent of SERT activity .

Technical Documentation Hub

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